molecular formula C38H73NNaO10P B13857977 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt

1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt

Cat. No.: B13857977
M. Wt: 820.3 g/mol
InChI Key: GTLXLANTBWYXGW-OIEPAUECSA-M
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Description

1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acidThe reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The final product is usually purified through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with altered biological activities .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various proteins and receptors, modulating signaling pathways and cellular responses. The molecular targets include membrane-bound enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is unique due to its specific serine head group, which imparts distinct biological activities and interactions with proteins and receptors. This makes it particularly valuable in studies of cell signaling and membrane dynamics .

Properties

Molecular Formula

C38H73NNaO10P

Molecular Weight

820.3 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate

InChI

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2;

InChI Key

GTLXLANTBWYXGW-OIEPAUECSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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